![molecular formula C23H28N2O4 B4841541 N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide](/img/structure/B4841541.png)
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide
説明
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to other opioid drugs such as fentanyl and morphine, but it has a unique chemical structure that gives it distinct pharmacological properties.
作用機序
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide acts as a selective agonist of the mu-opioid receptor, which is the primary target of opioid drugs. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has been shown to produce a range of biochemical and physiological effects in animal models and human studies. These effects include analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have potential neuroprotective effects in certain conditions.
実験室実験の利点と制限
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent analgesic effects, which make it a useful tool for studying pain pathways in the central nervous system. However, its potential for abuse and dependence is a limitation, and it must be used with caution in laboratory settings.
将来の方向性
There are several future directions for research on N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to have lower abuse potential than other opioid drugs. Another area of interest is its potential use as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide.
科学的研究の応用
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and it has also been studied for its potential use in the treatment of opioid addiction.
特性
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-29-20-14-11-17(15-21(20)28-2)23(27)25-19-12-9-16(10-13-19)22(26)24-18-7-5-4-6-8-18/h9-15,18H,3-8H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYFFMBZUZXRGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。